(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
CAS No.: 2034154-16-8
Cat. No.: VC11784841
Molecular Formula: C8H12ClN5O
Molecular Weight: 229.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034154-16-8 |
|---|---|
| Molecular Formula | C8H12ClN5O |
| Molecular Weight | 229.67 g/mol |
| IUPAC Name | [3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H11N5O.ClH/c1-2-13-5-6(4-10-13)8-11-7(3-9)14-12-8;/h4-5H,2-3,9H2,1H3;1H |
| Standard InChI Key | DMFWTVXNEBSOCX-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C=N1)C2=NOC(=N2)CN.Cl |
| Canonical SMILES | CCN1C=C(C=N1)C2=NOC(=N2)CN.Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound features a 1-ethylpyrazole moiety linked to a 1,2,4-oxadiazole ring via a methylene bridge, with a terminal amine group protonated as a hydrochloride salt. The molecular formula is C₈H₁₂ClN₅O, with a molecular weight of 229.67 g/mol. The pyrazole ring contributes aromatic stability, while the oxadiazole ring introduces electron-deficient characteristics, influencing reactivity and interaction with biological targets.
Key Structural Features:
-
Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted at position 4 with an ethyl group.
-
1,2,4-Oxadiazole Ring: A heterocycle containing one oxygen and two nitrogen atoms, known for metabolic stability in drug design.
-
Methanamine Hydrochloride: A primary amine salt that enhances solubility and bioavailability.
Physicochemical Properties
The hydrochloride salt improves solubility in polar solvents, critical for in vitro and in vivo studies. Predicted properties include:
| Property | Value | Source |
|---|---|---|
| LogP (Partition Coefficient) | ~0.22 (indicating moderate lipophilicity) | |
| Solubility in Water | >16.4 mg/mL | |
| Topological Polar Surface Area (TPSA) | 43.84 Ų |
The LogP value suggests balanced hydrophilicity-lipophilicity, favoring membrane permeability. High solubility (classified as "very soluble") aligns with its salt form .
Synthesis and Optimization
Multi-Step Synthesis Pathway
The synthesis involves sequential heterocycle formation and functionalization:
-
Pyrazole Ring Synthesis:
-
Condensation of hydrazine derivatives with diketones or β-ketoesters to form the 1-ethylpyrazole core.
-
Ethyl substitution is introduced via alkylation or nucleophilic substitution.
-
-
Oxadiazole Formation:
-
Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions.
-
Example: Reaction of 1-ethyl-1H-pyrazole-4-carboxamide with hydroxylamine to form an amidoxime intermediate, followed by cyclization.
-
-
Methanamine Introduction:
-
Nucleophilic substitution or reductive amination to attach the methanamine group.
-
Final protonation with hydrochloric acid yields the hydrochloride salt.
-
Reaction Optimization
Yield and purity depend on stringent control of temperature, solvent selection, and catalysts. For instance, cyclization steps often require anhydrous conditions and catalysts like polyphosphoric acid.
Pharmacological and Toxicological Profiling
In Vitro Studies
-
CYP450 Inhibition: No significant inhibition of major cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6), reducing risk of drug-drug interactions .
-
hERG Channel Binding: Low affinity for hERG potassium channels, suggesting a favorable cardiac safety profile .
Acute Toxicity
Limited data exist, but structural analogs show median lethal doses (LD₅₀) >500 mg/kg in rodent models, classifying the compound as moderately toxic.
Comparison with Structural Analogs
| Compound | Key Differences | Bioactivity |
|---|---|---|
| 1-Ethyl-1H-pyrazol-4-amine | Lacks oxadiazole and methanamine | Intermediate in synthesis |
| Oxadiazole-containing drugs | Vary in substituents | Broader kinase inhibition |
The hybrid structure of (3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride combines the metabolic stability of oxadiazoles with the target specificity of pyrazoles, offering a unique pharmacological profile .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume